Patent

US06452046B2

Procedure details

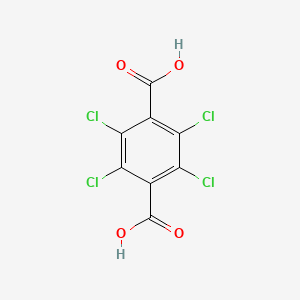

6.04 g (0.02 mol) of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide and 17.65 g of sulfuric acid, consisting of 12.43 g of 96.3% sulfuric acid (containing 0.0256 mol of water) and 5.22 g of 26% fuming sulfuric acid (containing 0.017 mol of SO3), were charged into a reactor, and a hydrolysis of 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide was performed at 180° C. for 6 hr under atmospheric pressure. The amount of water which was present prior to the reaction was 0.0086 mol because the SO3 in fuming sulfuric acid and the water in sulfuric acid were converted to sulfuric acid according to the formula (IV). After the completion of the reaction, precipitated crystals were collected by filtration, washed with water, and dried. As a result, 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid was obtained.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( IV )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](N)=[O:10])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[C:14](N)=[O:15].[OH2:17].S(=O)(=O)(O)[OH:19]>>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9]([OH:10])=[O:17])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[C:14]([OH:15])=[O:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.04 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)C(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

12.43 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

17.65 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)C(=O)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Seven

[Compound]

|

Name

|

( IV )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eleven

|

Name

|

|

|

Quantity

|

5.22 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged into a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated crystals

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)Cl)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |